AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs). [] It was developed by Astex Therapeutics, Ltd. using a fragment-based drug design approach. [, ] AT7519 potently inhibits CDKs 1, 2, 4, 5, and 9, with lower potency against CDKs 3, 6, and 7. [, , , , , , , , , , , , ] It has been shown to induce apoptosis, cell cycle arrest, and inhibit tumor growth in preclinical models of various cancers. [, , , , , , , , , , , , , , , , , , , , , , , ] AT7519 has been investigated in early phase clinical trials for the treatment of various cancers. [, , , , , , , ]
The synthesis of 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide (AT7519) was achieved through a fragment-based screening approach coupled with structure-based drug design. [] The process involved the identification of small molecule fragments that bind to CDK2 using X-ray crystallography. [] These fragments were then optimized using structure-based design approaches to develop lead series with higher affinity for CDK2. [] The optimization process involved exploring different areas of the ATP-binding site of CDK2 and incorporating key binding features identified through multiple ligand-CDK2 co-crystal structures. [] This iterative process ultimately led to the identification of AT7519, with low nanomolar affinity for CDK2. []
The molecular structure of AT7519 comprises a central pyrazole ring, substituted at the 3-position with a carboxamide group and at the 4-position with a 2,6-dichlorobenzamide moiety. [] The piperidin-4-yl substituent is attached to the nitrogen atom of the carboxamide group. [] Structural analysis reveals that the key interactions of AT7519 with CDK2 involve hydrogen bonds with the hinge region of the ATP-binding site, as well as hydrophobic interactions with surrounding residues. []
Inhibition of cell cycle CDKs: AT7519 potently inhibits CDK1 and CDK2, key regulators of the cell cycle. [, , , , , ] This inhibition leads to cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. [, , , , , ] In some leukemic cell lines, the cell cycle effects of AT7519 are masked by its rapid induction of apoptosis. [, ]
Inhibition of transcriptional CDKs: AT7519 also inhibits CDK9, a key regulator of transcription. [, , , , , , , ] By inhibiting CDK9, AT7519 disrupts the phosphorylation of RNA polymerase II, a crucial step in mRNA synthesis. [, , , , , , , ] This transcriptional inhibition affects the expression of short-lived transcripts essential for cancer cell survival, leading to apoptosis. [, , , , , , , ]
Multiple myeloma: AT7519 induces apoptosis in multiple myeloma cell lines and primary patient samples. [, ] It inhibits tumor growth and prolongs survival in xenograft mouse models. [] The mechanism of action involves inhibition of both cell cycle and transcriptional CDKs. []
Chronic lymphocytic leukemia (CLL): AT7519 induces apoptosis in CLL patient samples regardless of disease stage or prognostic markers. [, , , ] Its cytotoxicity is primarily driven by transcriptional inhibition, leading to downregulation of the anti-apoptotic protein Mcl-1. [, , , ]
Ovarian cancer: AT7519 inhibits proliferation, migration, and induces apoptosis in ovarian cancer cell lines. [] It enhances the efficacy of cisplatin in vitro and in vivo, potentially by suppressing epithelial–mesenchymal transition and decreasing Mcl-1 expression. []
Pancreatic ductal adenocarcinoma: AT7519 inhibits proliferation and induces apoptosis in pancreatic cancer cell lines, including gemcitabine-resistant cells. [] It slows tumor growth in xenograft models both as a single agent and in combination with gemcitabine. []
Neuroblastoma: AT7519 shows potent activity against MYCN-amplified neuroblastoma cell lines. [] It inhibits tumor growth in xenograft models and improves survival in Th-MYCN transgenic mice. [] AT7519 has also shown synergistic activity with ALK inhibitors in ALK-mutated neuroblastoma models. [, ]
Eosinophilic inflammation: AT7519 induces apoptosis in human eosinophils. [] It promotes the resolution of eosinophil-dominant allergic inflammation in mouse models, potentially by inducing caspase-dependent eosinophil apoptosis and enhancing macrophage clearance. []
Cervical cancer: AT7519 exhibits anticancer and radiosensitizing effects in cervical cancer models. [] It induces apoptosis, premature senescence, and cytostasis, leading to tumor growth inhibition in vivo. []
Clinical evaluation: Further clinical trials are warranted to evaluate the safety and efficacy of AT7519 in various cancer types. [, , , , , , , ]
Combination therapies: Exploring the potential synergistic effects of AT7519 in combination with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. [, , , ]
Biomarker development: Identifying biomarkers that can predict response to AT7519 therapy and guide patient selection for clinical trials. []
Mechanistic studies: Further elucidating the precise mechanisms of action of AT7519, particularly its role in regulating transcriptional processes and its interplay with other signaling pathways. [, , ]
Drug resistance: Investigating mechanisms of resistance to AT7519 and developing strategies to overcome resistance. [, ]
Delivery optimization: Exploring novel drug delivery approaches to improve the pharmacokinetic profile and therapeutic efficacy of AT7519. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2